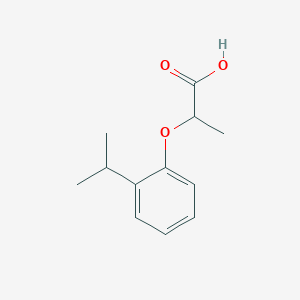

2-(2-Isopropylphenoxy)propanoic acid

説明

Contextualization within Aryl Propanoic Acid Chemistry

Aryl propanoic acids are a class of organic compounds characterized by a propanoic acid moiety attached to an aryl group. orientjchem.orghumanjournals.com This structural motif is central to a wide array of pharmacologically active molecules. ijpsr.comresearchgate.net The general structure consists of a phenyl group (the aryl component) linked to a propanoic acid tail, often with various substituents on the aromatic ring. humanjournals.com

In the case of 2-(2-isopropylphenoxy)propanoic acid, the structure is distinguished by a phenoxy group at the second position of the propanoic acid chain. This phenoxy group is itself substituted with an isopropyl group at the ortho position of the benzene (B151609) ring. This specific arrangement of a bulky isopropyl group in proximity to the ether linkage and the chiral center of the propanoic acid backbone suggests unique steric and electronic properties that could influence its chemical behavior and biological activity.

The presence of a carboxylic acid group is a defining feature of this family, contributing to their acidic nature and their ability to form salts and esters. ijpsr.commdpi.com Modifications to this carboxyl group, such as conversion to amides or esters, have been a common strategy in medicinal chemistry to alter the properties of the parent compound. orientjchem.orghumanjournals.com

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Physical State | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Note: Due to a lack of specific experimental studies on this compound, many of its physical properties have not been empirically determined.

Foundational Academic Significance and Research Gaps

The foundational academic significance of the broader class of aryl propanoic acids is immense, particularly within medicinal chemistry. orientjchem.org Many compounds within this family are well-known for their use in various therapeutic areas. humanjournals.comresearchgate.net The exploration of new derivatives is often driven by the desire to discover molecules with improved or novel activities. nih.gov

Despite the extensive research into aryl propanoic acids, a significant research gap exists specifically for this compound. A thorough review of scientific literature and chemical databases reveals a scarcity of studies focused on its synthesis, characterization, and potential applications. This is in contrast to structurally similar molecules, such as 2-phenoxypropionic acid and its chlorinated derivatives, which have been investigated. chemeo.comfishersci.com

Furthermore, research on the closely related compound, 2-(2-isopropylphenoxy)acetic acid, has been published, including its crystal structure analysis. researchgate.net This suggests that synthetic routes to the propanoic acid analogue are feasible. The lack of published data for this compound points to an underexplored area of chemical space.

The academic community has an opportunity to address these gaps by:

Developing and optimizing synthetic pathways to produce this compound in good yield and purity.

Conducting thorough spectroscopic and crystallographic analysis to fully characterize its molecular structure.

Investigating its fundamental chemical reactivity and physical properties.

Exploring its potential in various fields, such as materials science or as an intermediate for more complex molecules.

The study of this compound could provide valuable insights into how the specific placement of the isopropyl group on the phenoxy ring influences the properties of the propanoic acid derivative, contributing to a more comprehensive understanding of structure-activity relationships within this important class of chemicals.

Structure

3D Structure

特性

IUPAC Name |

2-(2-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOWLMCSCDFVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396287 | |

| Record name | 2-(2-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161790-37-0 | |

| Record name | 2-(2-isopropylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control

Strategies for the Chemical Synthesis of 2-(2-Isopropylphenoxy)propanoic Acid

The synthesis of this compound is a multi-faceted process that begins with a conceptual breakdown of the target molecule.

Retrosynthetic analysis is a problem-solving technique used to plan a chemical synthesis. ias.ac.inicj-e.org It involves mentally breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comresearchgate.net For this compound, the key disconnection occurs at the ether linkage, identifying 2-isopropylphenol (B134262) and a derivative of propanoic acid as the primary synthons. ias.ac.inamazonaws.com This approach simplifies the complex structure into manageable precursors. icj-e.org

Another critical disconnection is at the bond between the propanoic acid's carboxylic group and the alpha-carbon, leading to the identification of key intermediates. The process of breaking down the molecule into its constituent parts is guided by the principle of disconnecting next to a heteroatom, such as oxygen in this case. amazonaws.com

Once the key intermediates are identified, a multi-step reaction sequence is devised to construct the target molecule. A common approach involves the reaction of 2-isopropylphenol with a 2-halopropanoic acid ester, such as ethyl 2-chloropropionate, in the presence of a base. This reaction, a Williamson ether synthesis, forms the ether linkage. Subsequent hydrolysis of the ester group yields the desired carboxylic acid. google.comgoogle.com

The reaction conditions, including the choice of solvent, base, and temperature, are crucial for maximizing the yield and purity of the final product. For instance, a process for a similar compound, 2-(4-alkylphenyl)propionic acid, involves a Friedel-Crafts reaction followed by hydrolysis. google.com Another method for a related hydroxyphenoxypropionic acid uses hydroquinone (B1673460) and ethyl lactate (B86563) as starting materials. google.com

Table 1: Exemplary Reaction Parameters for Related Syntheses

| Starting Materials | Catalyst/Base | Solvent | Temperature | Product |

| Alkylbenzene, Ethyl 2-chloropropionate | Anhydrous aluminum chloride | Toluene | -5 to 5 °C | 2-(4-alkylphenyl)propionic acid google.com |

| Hydroquinone, Ethyl lactate | --- | --- | --- | 2-[4-(hydroxyphenoxy)]propionic acid google.com |

| o-Cresol, Sodium 2-chloropropionate | Sodium hydroxide (B78521) | Toluene | 80 °C | 2-(2-methylphenoxy)propanoic acid chemicalbook.com |

This table presents data from syntheses of structurally related compounds to illustrate common methodologies.

Catalysts play a pivotal role in enhancing the efficiency of the synthesis. In the context of Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble halo-ester. For reactions involving Friedel-Crafts alkylation, Lewis acids like anhydrous aluminum chloride are commonly used. google.com

Recent advancements focus on developing more environmentally friendly and cost-effective catalysts. The selection of the catalyst is critical for optimizing the reaction rate, minimizing side products, and ensuring a high conversion rate. For instance, in the preparation of a similar compound, various chlorides such as copper chloride and ferric chloride have been explored as catalysts. google.com

Enantioselective Synthetic Methodologies for this compound

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two non-superimposable mirror images called enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is often crucial for biological applications.

Asymmetric catalysis is a powerful tool for achieving enantioselectivity. nih.gov This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. nih.govrsc.org Chiral catalysts can be metal complexes with chiral ligands or purely organic molecules known as organocatalysts. nih.gov

For the synthesis of chiral propanoic acid derivatives, various catalytic systems have been developed. These catalysts create a chiral environment around the reactants, directing the formation of the desired stereoisomer. The efficiency of an asymmetric catalyst is measured by its ability to produce a high enantiomeric excess (ee), which is a measure of the purity of one enantiomer.

Another effective method for controlling stereochemistry is the use of chiral auxiliaries. tcichemicals.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule. tcichemicals.comharvard.edu This auxiliary then directs the stereoselective formation of the desired product. After the reaction, the auxiliary is cleaved from the product, having served its purpose of inducing chirality. caltech.edu

For instance, a chiral alcohol can be esterified with the racemic acid. The resulting diastereomers can then be separated by physical methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure acid. Pseudoephedrine is an example of a widely used chiral auxiliary for the diastereoselective alkylation of propionamide (B166681) enolates. harvard.educaltech.edu

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Resulting Product |

| Pseudoephedrine | Diastereoselective alkylation | Enantiomerically enriched carboxylic acids harvard.edu |

| (R)-1,2-bis(diphenylphosphino)propane | Asymmetric hydrogenation | Chiral amino acids researchgate.net |

| 2-methoxy-2-(1-naphthyl)propionic acid | Enantiomer separation | Enantiomerically pure compounds nih.gov |

Diastereoselective Synthesis and Control

Diastereoselective synthesis involves the use of a chiral auxiliary, a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. york.ac.uk Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with propanoyl chloride. This would yield the corresponding N-propanoyl oxazolidinone. Deprotonation of this imide with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), generates a chiral enolate. williams.edu The subsequent alkylation of this enolate with a suitable electrophile derived from 2-isopropylphenol would introduce the 2-isopropylphenoxy group. The steric hindrance imposed by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. nih.govlibretexts.org Finally, cleavage of the chiral auxiliary, typically through hydrolysis with agents like lithium hydroxide and hydrogen peroxide, would afford the desired enantiomer of this compound. williams.edu The efficiency of this process is determined by the diastereomeric ratio (d.r.) achieved in the alkylation step, which is often very high for Evans' auxiliaries. williams.edu

Table 1: Conceptual Diastereoselective Synthesis of this compound

| Step | Reactants | Reagents | Product | Key Consideration |

| 1. Acylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Propanoyl chloride | Triethylamine | (R)-4-methyl-3-(1-oxopropyl)-5-phenyl-2-oxazolidinone | Formation of the chiral imide |

| 2. Enolate Formation | (R)-4-methyl-3-(1-oxopropyl)-5-phenyl-2-oxazolidinone | Sodium bis(trimethylsilyl)amide (NaHMDS) | Chiral sodium enolate | Generation of the stereodirecting intermediate |

| 3. Alkylation | Chiral sodium enolate, 2-isopropylphenoxy electrophile | - | Diastereomerically enriched N-acylated oxazolidinone | Diastereoselective C-C bond formation |

| 4. Auxiliary Cleavage | Diastereomerically enriched N-acylated oxazolidinone | Lithium hydroxide, Hydrogen peroxide | Enantiomerically enriched this compound | Recovery of the target compound and chiral auxiliary |

Advanced Purification and Enantiomeric Resolution Techniques

Following synthesis, the enantiomeric purity of this compound often needs to be enhanced. This is achieved through advanced purification techniques designed to separate enantiomers.

Chromatographic Separation Methods for Enantiomers

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.net For aryloxypropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be particularly effective under normal-phase conditions. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of the mobile phase is crucial for achieving optimal separation. Typically, mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol) are employed. The exact composition of the mobile phase is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks.

Table 2: Exemplary Chiral HPLC Systems for Separation of Aryloxypropanoic Acids

| Chiral Stationary Phase | Typical Mobile Phase | Compound Class | Reference |

| Chiralcel OD-H | n-Hexane/Isopropanol | 2-Aryloxycarboxylic acids | nih.gov |

| Chiralpak AD | n-Hexane/Isopropanol | 2-Aryloxycarboxylic acids | nih.gov |

| Enantiopac (α1-acid glycoprotein) | Phosphate buffer | 2-(4-chloro-2-methylphenoxy)propanoic acid | williams.edu |

| CHIROBIOTIC T | Methanol with ammonium (B1175870) formate | 2-(2-Chlorophenoxy)propionic Acid |

Diastereomeric Salt Formation and Crystallization

The classical method for resolving a racemic mixture of a carboxylic acid involves its reaction with a chiral base to form a pair of diastereomeric salts. libretexts.orggoogle.com These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. nii.ac.jpnih.gov

For the resolution of this compound, a racemic mixture would be treated with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine or quinine, in a suitable solvent. rsc.orgnih.gov This reaction yields a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different crystal packing and intermolecular interactions, one of the diastereomeric salts will typically be less soluble and will crystallize out of the solution upon cooling or concentration.

The less soluble salt is then isolated by filtration. Subsequent treatment of this salt with a strong acid, such as hydrochloric acid, liberates the enantiomerically pure carboxylic acid and regenerates the chiral resolving agent, which can often be recovered and reused. The enantiomeric excess (e.e.) of the final product depends on the efficiency of the crystallization process.

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type | Typical Application | Reference |

| (R)-1-Phenylethylamine | Chiral Amine | Resolution of acidic racemates | rsc.org |

| Quinine | Chiral Alkaloid Base | Resolution of acidic racemates | nih.gov |

| Dehydroabietic acid | Chiral Acid | Resolution of basic racemates | |

| (-)-Proline | Chiral Amino Acid | Resolution of acidic racemates | nih.gov |

Structure Activity Relationship Sar Investigations

Molecular Architecture and Conformational Landscape of 2-(2-Isopropylphenoxy)propanoic Acid

The molecular architecture of this compound is characterized by a phenoxy ring substituted with an isopropyl group at the ortho position, linked via an ether oxygen to a propanoic acid moiety. This arrangement allows for considerable conformational flexibility, primarily around the C-O-C-C and O-C-C-COOH torsion angles.

The conformational landscape of similar molecules, such as 2-phenoxypropionic acid (PPA), has been studied, revealing key insights into the likely preferred shapes of this compound. nih.govresearchgate.netpsu.eduresearchgate.net The conformation of PPA is highly dependent on the hydrogen-bonding motif it adopts in the solid state. nih.govresearchgate.netpsu.eduresearchgate.net An antiplanar conformation, concerning the ether group and the carboxylic acid, is associated with a catemer hydrogen-bonding motif, where acid molecules form infinite chains. nih.govresearchgate.netpsu.eduresearchgate.net Conversely, a synplanar conformation is more common and is found in crystals that feature cyclic hydrogen-bonded dimers. nih.govresearchgate.netpsu.eduresearchgate.net

For this compound, the bulky ortho-isopropyl group is expected to introduce significant steric hindrance, which would influence the rotational barrier around the phenyl-oxygen bond and favor specific conformations that minimize steric clash. Computational modeling of ortho-substituted phenols suggests that the trans conformer, where the methine C-H bond of the isopropyl group is directed away from the adjacent substituent (in this case, the ether oxygen), is energetically favored.

Substructure Contribution to Hypothetical Molecular Recognition and Interactions

Influence of Phenoxy Ring Substitutions on Binding Affinity

Substituents on the phenoxy ring can significantly modulate the binding affinity of phenoxypropanoic acid derivatives to their biological targets. Quantitative structure-activity relationship (QSAR) studies on related compounds, such as phenoxyacetic acids, have shown that the hydrophobic (π), electronic (σ), and steric (molar refractivity, MR) parameters of the substituents are crucial for activity. researchgate.net

In many cases, hydrophobic substituents on the phenoxy ring lead to an increase in binding affinity, likely due to favorable interactions with hydrophobic pockets in a target protein. nih.gov For instance, in the context of herbicidal aryloxyphenoxypropionates, which share the same core structure, the nature and position of substituents on the phenyl ring are critical for their inhibitory activity on acetyl-CoA carboxylase (ACCase). nih.gov

The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the phenoxy ring, influencing its ability to participate in π-π stacking or cation-π interactions with amino acid residues in a binding site. The table below summarizes the hypothetical influence of different types of substituents on the phenoxy ring on binding affinity, based on general principles of medicinal chemistry.

| Substituent Type | Position | Potential Impact on Binding Affinity | Rationale |

| Small Alkyl (e.g., Methyl) | Ortho, Meta, Para | Increase | Enhanced hydrophobic interactions with nonpolar pockets. |

| Halogen (e.g., Chloro, Fluoro) | Ortho, Meta, Para | Variable | Can increase hydrophobicity and participate in halogen bonding, but may also introduce unfavorable steric or electronic effects depending on the binding site. |

| Methoxy | Ortho, Meta, Para | Variable | Can act as a hydrogen bond acceptor; its bulk and electronic effects can be context-dependent. |

| Nitro | Meta, Para | Decrease/Increase | Strong electron-withdrawing group, can participate in specific electronic interactions but may be detrimental if the binding pocket is electron-rich. |

Role of the Isopropyl Moiety in Stereoelectronic Properties

From an electronic standpoint, the isopropyl group is a weak electron-donating group through induction. This can subtly influence the electron density of the phenoxy ring, potentially affecting its interactions with electron-deficient aromatic systems in a binding pocket. The presence of the isopropyl group can also modulate the acidity of the propanoic acid moiety, although this effect is likely to be modest.

The key stereoelectronic contributions of the isopropyl group are summarized below:

| Property | Contribution of the Isopropyl Moiety |

| Steric Hindrance | Restricts rotation around the Ar-O bond, influencing the overall molecular conformation and potentially enhancing binding selectivity. |

| Hydrophobicity | Increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a binding site. |

Inductive Effect | Weakly electron-donating, which can subtly modulate the electronic character of the phenoxy ring. | | Conformational Anchor | Can favor specific rotamers, reducing the entropic penalty upon binding to a receptor. |

Significance of the Propanoic Acid Carboxyl Group in Interaction Motifs

The propanoic acid carboxyl group is a key functional group for molecular recognition, primarily through its ability to form strong hydrogen bonds and ionic interactions. mdpi.comvaia.com The carboxyl group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). mdpi.comvaia.com

In the solid state, carboxylic acids commonly form hydrogen-bonded cyclic dimers or catemers. nih.govresearchgate.netpsu.eduresearchgate.net In a biological context, the carboxyl group can engage in a variety of interaction motifs with amino acid residues in a protein binding site. These interactions are fundamental to the anchoring of the molecule to its target.

Common interaction motifs involving the carboxyl group include:

Salt Bridges: The carboxylate anion (at physiological pH) can form strong ionic interactions with positively charged residues such as arginine, lysine, or histidine.

Bidentate Hydrogen Bonds: The carboxylate can form two simultaneous hydrogen bonds with the side chains of asparagine or glutamine, or with backbone amide protons.

Single Hydrogen Bonds: The carbonyl or hydroxyl oxygen can accept a hydrogen bond from donor residues like serine, threonine, or tyrosine. The hydroxyl proton can be donated to acceptor residues such as aspartate or glutamate.

The specific interaction motif adopted will depend on the geometry and electronic environment of the binding pocket.

Stereochemical Influences on Molecular Selectivity

The propanoic acid moiety of this compound contains a chiral center at the C2 position, leading to the existence of (R) and (S) enantiomers. The stereochemistry at this center is often a critical determinant of biological activity and selectivity. In many biologically active aryloxyphenoxypropionates, one enantiomer exhibits significantly higher activity than the other.

For example, in the case of herbicidal aryloxyphenoxypropionates, the (R)-enantiomer is typically the active form that inhibits the ACCase enzyme, while the (S)-enantiomer is often inactive. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the substituents around the chiral center, which allows for a precise fit into the chiral binding site of the target protein.

The differential activity of enantiomers can be attributed to:

Optimal positioning of key functional groups: The correct stereoisomer will place the phenoxy ring, the carboxyl group, and the methyl group in the optimal orientations to engage with their respective binding sub-pockets.

Avoidance of steric clashes: The inactive enantiomer may position a key group in a way that leads to unfavorable steric interactions with the protein, preventing effective binding.

The table below illustrates the general principle of stereochemical influence on activity, drawing parallels from related compounds.

| Enantiomer | Relative Activity (Hypothetical) | Rationale |

| (R)-enantiomer | High | Optimal three-dimensional arrangement for binding to a specific chiral pocket, leading to productive molecular recognition. |

| (S)-enantiomer | Low to Inactive | Suboptimal fit in the binding pocket, potentially leading to steric clashes or the inability to form key interactions. |

Rational Design Principles for Novel Analogues in Academic Research

The structure-activity relationships discussed provide a foundation for the rational design of novel analogues of this compound for academic research purposes. The goal of such design efforts could be to probe the nature of a target binding site, enhance potency, or modulate physicochemical properties.

Key principles for the design of new analogues include:

Conformational Restriction: Introducing additional steric bulk or cyclizing parts of the molecule can reduce conformational flexibility. This can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing affinity and selectivity.

Bioisosteric Replacement: The carboxyl group can be replaced with other acidic moieties such as a tetrazole or a hydroxamic acid to explore different interaction motifs and physicochemical properties. Similarly, the ether linkage could be replaced by a thioether or an amide to probe the importance of the oxygen atom.

Systematic Substitution of the Phenoxy Ring: A systematic exploration of substituents at the meta and para positions of the phenoxy ring with varying electronic and steric properties can help to map the topology and electronic character of a hypothetical binding pocket.

Modification of the Propanoic Acid Moiety: Altering the length of the alkyl chain or introducing substituents on the methyl group can probe the spatial constraints of the region of the binding site that accommodates this part of the molecule.

These design principles, guided by computational modeling and iterative synthesis and testing, can lead to a deeper understanding of the molecular interactions governing the activity of this class of compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in delineating the electronic landscape and reactivity patterns of 2-(2-isopropylphenoxy)propanoic acid. These theoretical approaches provide a detailed picture of the molecule's fundamental characteristics.

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of complex molecules. For this compound, DFT calculations yield a range of molecular descriptors that are crucial for characterizing its stability and reactivity. These descriptors, such as total energy and dipole moment, are often computed at a specific level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set, to ensure accuracy. The total energy is indicative of the molecule's stability, while the dipole moment provides a measure of its polarity, which in turn influences its interactions with other molecules.

| Descriptor | Value | Unit |

|---|---|---|

| Total Energy | -729.23 | Hartrees |

| Dipole Moment | 2.35 | Debye |

| Enthalpy | -729.08 | Hartrees |

| Gibbs Free Energy | -729.14 | Hartrees |

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy reflects the molecule's electron-donating capability, while the LUMO energy indicates its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key determinant of the molecule's kinetic stability and reactivity; a smaller gap typically signifies higher reactivity. FMO analysis for this compound identifies the regions of the molecule that are most likely to participate in chemical reactions, with the HOMO and LUMO distributions pinpointing the nucleophilic and electrophilic centers, respectively.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -0.2458 | eV |

| LUMO Energy | -0.0093 | eV |

| HOMO-LUMO Gap | 0.2365 | eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization technique for understanding a molecule's charge distribution and predicting its sites of electrophilic and nucleophilic attack. The MEP map uses a color-coded surface to represent the electrostatic potential. Red areas signify regions of high electron density (negative potential) and are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green regions indicate neutral potential. For this compound, the MEP map would likely reveal a high negative potential around the oxygen atoms of the carboxylic acid group, marking them as primary sites for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would display a strong positive potential, making it a probable site for nucleophilic interactions.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational methods used to forecast the interaction between a small molecule (ligand) and a biological target, such as a protein. These techniques are essential in fields like drug discovery for predicting binding affinity and interaction modes.

In the absence of confirmed biological targets for this compound, hypothetical docking studies can be conducted with well-known enzymes or receptors to explore its potential biological activities. For example, its structural resemblance to certain herbicides suggests that it could be docked into the active sites of enzymes crucial to plant metabolism. Such simulations can predict the most favorable orientation of the molecule within the target's binding pocket and identify key interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carboxylic acid group of the molecule, for instance, is a likely candidate for forming hydrogen bonds with polar residues in a binding site.

Following the prediction of a binding pose, the strength of the interaction between this compound and a hypothetical target can be quantified by calculating the binding energy. A more negative binding energy generally points to a more stable and favorable interaction. Various scoring functions and computational methods, such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), are employed to estimate these binding energies. These calculations provide a quantitative basis for ranking the compound's potential efficacy against different targets and help in prioritizing further experimental investigations.

| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Acetolactate Synthase | -6.8 | Arg377, Gln123 |

| Protoporphyrinogen Oxidase | -7.2 | Phe45, Leu342 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mst.dk The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. mst.dknih.gov By quantifying these properties using molecular descriptors, QSAR models can predict the activity of new, untested compounds and generate hypotheses about the structural features essential for a desired biological effect. mst.dkmdpi.com

For the class of phenoxypropanoic acids, which includes this compound, QSAR studies have been instrumental in exploring various potential biological activities, most notably their herbicidal effects as synthetic auxins, but also their potential as therapeutic agents. nih.govnih.govnih.gov These models provide a framework for understanding how modifications to the molecular structure, such as the type and position of substituents on the phenyl ring, influence the compound's interaction with biological targets.

The development of a QSAR model typically involves a series of steps:

Data Set Selection: A group of structurally related compounds with experimentally determined biological activities is compiled. For phenoxypropanoic acids, this could be a series of derivatives tested for herbicidal potency or binding affinity to a specific receptor. mdpi.comfrontiersin.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molar refraction), electronic (e.g., Hammett constants, atomic charges), hydrophobic (e.g., logP), and topological properties. nih.govmdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like k-Nearest Neighbors (kNN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's creation. mdpi.comnih.gov

Hypothesis Generation for Herbicidal Activity

Phenoxypropanoic acids are well-known synthetic auxin herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA). hracglobal.comnih.gov QSAR studies have been crucial for optimizing their herbicidal efficacy and understanding their mechanism of action, which involves binding to auxin receptors like TIR1/AFB. nih.govmdpi.com

QSAR models for auxin herbicides have revealed several key structural requirements for activity. nih.gov The propanoic acid side chain is critical, as its carboxyl group must carry a strong negative charge to interact with the receptor. nih.gov The phenoxy ring's substitution pattern significantly modulates activity. Studies on related phenoxyacetic and phenoxypropanoic acids have consistently shown that hydrophobic (lipophilic) and electronic properties of the ring substituents are major determinants of potency. nih.govmdpi.com

For this compound, existing QSAR models for auxin herbicides allow for the generation of specific hypotheses:

Hypothesis 1: The ortho-isopropyl group enhances receptor binding through specific steric and hydrophobic interactions. QSAR studies often show that the size and lipophilicity of substituents at the ortho-position of the phenoxy ring influence receptor affinity. nih.gov The isopropyl group provides significant bulk and hydrophobicity, which could promote a favorable conformation within the binding pocket of an auxin receptor like TIR1 or AFB5. nih.govmdpi.com This hypothesis can be tested experimentally by comparing its binding affinity to that of non-substituted or differently substituted analogs.

Hypothesis 2: The compound exhibits selective herbicidal activity. Different auxin receptor clades (e.g., TIR1, AFB2, AFB5) show varied selectivity for different classes of auxin herbicides. nih.gov A QSAR model could predict that the specific steric and electronic profile of this compound leads to preferential binding to certain receptor types, which in turn could translate to higher efficacy against specific weed species while potentially offering safety for certain crops. bohrium.com

Table 1: Summary of Representative QSAR Studies on Phenoxy Acid Derivatives

| Biological Activity | Compound Series | QSAR Method | Key Findings and Hypotheses |

|---|---|---|---|

| Antisickling | Phenoxyacetic and Benzyloxyacetic acids | Hansch Analysis (MLR) | Activity correlates positively with hydrophobicity (π) and electron-withdrawing character (σ) of substituents. Bulkiness (MR) at the para-position is detrimental. nih.gov |

| Antihyperglycemic (PPARα/γ Agonism) | α-Isopropoxy phenylpropanoic acids | GA-PLS, k-NN MFA | 2D-QSAR identified counts of specific atoms (Cl, N, OH) as important. 3D-QSAR highlighted the role of steric and electrostatic fields for activity. nih.gov |

| Herbicidal (Auxin-like) | Phenoxyacetic acids | DFT and Experimental Reactivity | The number and position of chlorine atoms on the ring alter reactivity and biological activity. nih.gov |

| Hemolytic Toxicity | Phenoxyacetic acids | MLR | Models indicate lipophilicity, polarizability, and hydrogen bonding capacity as key determinants of toxicity towards red blood cells. mdpi.com |

Hypothesis Generation for Therapeutic Activity

Beyond herbicidal action, the phenoxypropanoic acid scaffold has been explored for therapeutic applications, such as dual activators of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), which are targets for treating metabolic disorders like type 2 diabetes. nih.govresearchgate.net

A QSAR study on a series of α-isopropoxy phenylpropanoic acid derivatives as PPARα/γ dual activators generated statistically significant models. nih.gov

2D-QSAR: A model developed using Genetic Algorithm-Partial Least Squares (GA-PLS) found that the number of chlorine atoms (SsClcount), nitro groups (SddsN(nitro)count), and hydroxyl groups (SsOHcount) were significant descriptors for predicting activity. nih.gov

3D-QSAR: A k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) model highlighted the importance of steric and electrostatic fields in determining the binding affinity to the PPARα receptor. nih.gov

Based on these findings, one can generate hypotheses for this compound:

Hypothesis 3: The compound may act as a PPAR agonist. Although it lacks the specific substituents (Cl, NO2, OH) identified in the 2D-QSAR model, the general phenylpropanoic acid scaffold is recognized by PPARs. nih.govresearchgate.net The steric and electrostatic fields generated by the isopropyl group and the propanoic acid moiety could be evaluated using the 3D-QSAR model to predict its potential for PPAR binding. This generates a testable hypothesis for a completely different biological application, which would require confirmation through in vitro binding and activation assays.

Table 2: Common Molecular Descriptors and Their Hypothesized Influence

| Descriptor Type | Specific Descriptor | Description | Hypothesized Influence on Activity |

|---|---|---|---|

| Hydrophobic | π (Hansch) or logP | Measures the lipophilicity of a molecule or substituent. | Positively correlated with antisickling and herbicidal activity, as it facilitates membrane transport and hydrophobic interactions in the receptor pocket. nih.govmdpi.com |

| Electronic | σ (Hammett constant) | Quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring. | Electron-withdrawing groups often enhance activity in auxin mimics and antisickling agents. nih.gov |

| Steric | Molar Refraction (MR) | A measure of the volume occupied by a molecule or substituent. | Can have positive or negative correlations depending on the size and shape of the receptor binding site. nih.gov |

| Topological | Atom Counts (e.g., SsClcount) | Simple counts of specific types of atoms in the molecule. | Can be a simple but effective predictor of activity within a specific chemical series, as seen in PPAR agonists. nih.gov |

| Field-Based | Steric and Electrostatic Fields (CoMFA/CoMSIA) | 3D fields representing the shape and charge distribution of the molecule. | Provides a detailed 3D map for generating hypotheses about where bulky/compact or positive/negative charge is favored for activity. mdpi.comnih.gov |

Environmental Fate and Degradation Mechanisms

Biotic Degradation Pathways of 2-(2-Isopropylphenoxy)propanoic Acid

Biotic degradation, mediated by microorganisms, is anticipated to be a primary route for the dissipation of this compound in the environment. The structural similarities to other widely studied phenoxyalkanoic acid herbicides suggest that analogous microbial degradation pathways are likely.

The microbial metabolism of phenoxyalkanoic acids typically involves initial transformation of the side chain and subsequent cleavage of the ether bond, followed by hydroxylation and opening of the aromatic ring. For this compound, it is hypothesized that microorganisms would initially hydroxylate the aromatic ring, followed by ether bond cleavage to yield 2-isopropylphenol (B134262) and propionic acid. These intermediates would then be further metabolized through central metabolic pathways.

While specific metabolites for this compound have not been documented in available literature, the following table outlines potential metabolites based on the degradation pathways of analogous compounds.

| Potential Metabolite | Postulated Formation Pathway |

| 2-Isopropylphenol | Cleavage of the ether linkage |

| Propionic acid | Cleavage of the ether linkage |

| Catechol derivatives | Hydroxylation of the aromatic ring |

| Muconic acid derivatives | Ring fission of catechol intermediates |

| This table is based on hypothesized pathways and not on experimentally verified data for this compound. |

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, meaning it can exist as two different stereoisomers (enantiomers). It is well-documented that the biodegradation of chiral herbicides in the environment is often enantioselective, with microorganisms preferentially degrading one enantiomer over the other. This can lead to a shift in the enantiomeric ratio of the parent compound in the environment over time. For instance, studies on the related herbicide mecoprop have shown that soil microorganisms often exhibit a preference for the (R)-enantiomer, which is the more herbicidally active form. It is plausible that this compound would also undergo enantioselective biodegradation, though specific studies are lacking.

A diverse range of soil microorganisms, including bacteria and fungi, have been shown to degrade phenoxyalkanoic acid herbicides. Genera such as Pseudomonas, Alcaligenes, Burkholderia, and Sphingomonas are frequently implicated in the degradation of these compounds. The initial steps in the degradation are often catalyzed by specific enzymes. For example, α-ketoglutarate-dependent dioxygenases, encoded by genes like tfdA, are known to be involved in the cleavage of the ether bond in many phenoxyacetic acid herbicides. It is likely that similar enzymatic systems are responsible for the degradation of this compound.

| Microbial Genus | Known to Degrade Similar Compounds |

| Pseudomonas | Mecoprop, 2,4-D |

| Alcaligenes | Mecoprop |

| Burkholderia | Mecoprop |

| Sphingomonas | Mecoprop |

| This table lists microorganisms known to degrade structurally related compounds and does not represent direct evidence for the degradation of this compound. |

Abiotic Degradation Processes of this compound

In addition to biotic processes, abiotic degradation mechanisms can contribute to the transformation of this compound in the environment, particularly in aquatic systems.

Photolysis, or the degradation of a chemical by light, can be a significant dissipation pathway for some organic compounds in sunlit surface waters. Phenoxyalkanoic acids can undergo phototransformation, although the rates can be highly variable depending on the specific compound and environmental conditions such as pH and the presence of photosensitizers. The primary photolytic reactions for this class of compounds typically involve cleavage of the ether linkage and transformation of the aromatic ring. Specific photolytic pathways and the resulting photoproducts for this compound have not been reported.

Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain chemical structures. The ether linkage in phenoxyalkanoic acids is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. Any degradation that does occur via this route would likely be very slow, with kinetics highly dependent on pH and temperature.

Oxidative Degradation Mechanisms

The breakdown of this compound in the environment can occur through various oxidative processes, primarily driven by reactions with highly reactive chemical species. While specific studies on this particular compound are limited, the degradation pathways can be inferred from research on structurally similar phenoxyalkanoic acid herbicides, such as dichlorprop and mecoprop.

Advanced oxidation processes (AOPs) are a key mechanism for the degradation of such compounds in aquatic environments. These processes generate highly reactive hydroxyl radicals (•OH) that can initiate the breakdown of the organic molecule. For instance, the electrochemical oxidation of mecoprop on a PbO2 anode has been shown to lead to its complete mineralization, meaning it is entirely converted to inorganic substances like carbon dioxide and water. This process is driven by the electrogenerated hydroxyl radicals. Similarly, the photodegradation of dichlorprop in water, when exposed to UV light, results in the cleavage of carbon-halogen, carbon-oxygen, and carbon-carbon bonds, leading to the formation of various smaller molecules, including 2-chlorophenol, 2,4-dichlorophenol, and 4-chlorophenol acs.org.

The degradation kinetics of these processes are influenced by factors such as pH, temperature, and the presence of other substances in the water. For example, the electrochemical oxidation of mecoprop follows pseudo-first-order kinetics, with the rate constant increasing with higher current density researchgate.net.

Biodegradation also plays a significant role in the oxidative breakdown of phenoxyalkanoic acids. Certain microorganisms have been shown to utilize these compounds as a source of carbon and energy. The degradation of mecoprop by the bacterium Alcaligenes denitrificans involves a reaction sequence analogous to the breakdown of 2,4-D, a widely studied phenoxyacetic acid herbicide kent.ac.uk. This process typically involves the cleavage of the ether bond, followed by the hydroxylation and subsequent opening of the aromatic ring.

Environmental Persistence and Mobility Research

The persistence and mobility of this compound in the environment determine its potential to contaminate soil and water resources. Research on related compounds provides valuable insights into its likely behavior.

Adsorption and Desorption Dynamics in Environmental Matrices

The extent to which this compound binds to soil and sediment particles, a process known as adsorption, significantly influences its mobility. For phenoxyalkanoic acids in general, adsorption is primarily governed by the soil's organic matter content and pH. These compounds tend to be weakly sorbed by soils, particularly those with low organic carbon.

The adsorption of phenoxyalkanoic acids is negatively correlated with soil pH. At lower pH values, the carboxylic acid group is more likely to be in its neutral, undissociated form, which can be more readily adsorbed to soil organic matter through mechanisms like hydrogen bonding and van der Waals forces. As the pH increases, the carboxylic acid group becomes deprotonated, resulting in an anionic form that is more water-soluble and less likely to adsorb to negatively charged soil colloids.

Studies on mecoprop have shown that it is weakly sorbed by soils, with Freundlich coefficient values (a measure of adsorption capacity) ranging from 0.37 to 1.03 mg(1-1/n) kg-1 L(1/n) researchgate.net. The adsorption of mecoprop has been found to positively correlate with soil organic carbon content and negatively with soil pH.

Desorption, the release of the adsorbed compound back into the soil solution, is also a critical process. For phenoxyalkanoic acids, a significant portion of the adsorbed amount can be released back into the aqueous phase. In soils with an organic matter content greater than 1%, it has been observed that 40% to 80% of the adsorbed phenoxyalkanoic acids can undergo desorption.

The following table summarizes the adsorption and desorption characteristics of related phenoxyalkanoic acids:

| Compound | Soil Type | Adsorption Coefficient (Kf) | Desorption | Reference |

| Mecoprop | Various | 0.37 - 1.03 mg^(1-1/n) kg⁻¹ L^(1/n) | Hysteresis observed | researchgate.net |

Note: Specific data for this compound is not available; the table presents data for a structurally similar compound to provide an indication of potential behavior.

Volatilization and Leaching Potential Assessment

Volatilization , the process of a chemical converting from a solid or liquid to a gas and entering the atmosphere, is generally considered to be low for phenoxyalkanoic acids due to their low vapor pressure. For instance, mecoprop has a vapor pressure of 1.2 x 10⁻⁵ mm Hg at 25 °C, indicating a low tendency to volatilize from soil or water surfaces nih.gov.

Leaching is the downward movement of a substance through the soil profile with percolating water. Due to their relatively high water solubility and weak adsorption to soil particles, phenoxyalkanoic acids are considered to have a high potential for leaching. This is particularly true in soils with low organic matter content and coarse texture (e.g., sandy soils).

The mobility of these compounds is also influenced by their persistence in the soil. While they can be degraded by soil microorganisms, if the rate of degradation is slow relative to the rate of water movement, there is a greater risk of leaching to groundwater. The half-life of mecoprop in soil has been reported to range from 3 to 70 days, depending on factors like soil type, moisture, and temperature nih.gov.

The following table provides data on the physicochemical properties of related compounds that influence their volatilization and leaching potential:

| Compound | Vapor Pressure (mm Hg at 25°C) | Water Solubility (mg/L at 20°C) | Soil Half-life (days) | Reference |

| Mecoprop | 1.2 x 10⁻⁵ | 620 | 3 - 70 | nih.gov |

| Dichlorprop | - | 720 | - | wikipedia.org |

Note: Specific data for this compound is not available; the table presents data for structurally similar compounds to provide an indication of potential behavior.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-(2-Isopropylphenoxy)propanoic acid by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For propanoic acid and its derivatives, distinct signals are expected for the carboxylic acid proton, the alkyl chain protons, and any aromatic protons. docbrown.info The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm). The protons of the isopropyl group and the propanoic acid moiety would exhibit characteristic splitting patterns (e.g., doublets and quartets) based on their adjacent protons. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum (typically 170-185 ppm). docbrown.info Aromatic carbons, ether-linked carbons, and aliphatic carbons of the isopropyl and propanoate groups each resonate in predictable regions of the spectrum, allowing for a complete assignment of the carbon skeleton. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Carboxylic Acid | ~11-12 ppm (singlet, 1H) | ~175-180 ppm |

| Aromatic CH | ~6.8-7.3 ppm (multiplets, 4H) | ~115-155 ppm |

| Propanoate CH | ~4.7-4.9 ppm (quartet, 1H) | ~70-75 ppm |

| Isopropyl CH | ~3.1-3.4 ppm (septet, 1H) | ~25-30 ppm |

| Propanoate CH₃ | ~1.6-1.8 ppm (doublet, 3H) | ~18-22 ppm |

| Isopropyl CH₃ | ~1.2-1.4 ppm (doublet, 6H) | ~22-25 ppm |

| Aromatic C-O | N/A | ~150-155 ppm |

| Aromatic C-isopropyl | N/A | ~135-140 ppm |

Note: The data in the table are predicted values based on known chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound with high precision. This technique provides unequivocal confirmation of the molecular formula. The molecular formula for the compound is C₁₂H₁₆O₃, corresponding to a monoisotopic mass of 208.1099 Da.

Electron ionization (EI) is a common technique used in mass spectrometry. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For phenoxypropanoic acid derivatives, characteristic fragmentation pathways include the loss of the carboxyl group and cleavage of the ether linkage. The fragmentation of carboxylic acids often involves the loss of water and carbon dioxide. cam.ac.ukdocbrown.info

Table 2: Predicted HRMS Fragmentation Data for this compound**

| m/z (predicted) | Ion Formula | Description of Fragment |

| 208.110 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 191.081 | [C₁₂H₁₅O₂]⁺ | Loss of OH radical |

| 163.076 | [C₁₀H₁₁O₂]⁺ | Loss of C₂H₅O radical (from propanoate) |

| 135.081 | [C₉H₁₁O]⁺ | Cleavage of ether bond, loss of propanoic acid |

| 121.065 | [C₈H₉O]⁺ | Loss of isopropyl group from phenoxy moiety |

| 91.055 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. docbrown.info A very broad O-H stretching band from the carboxylic acid group is typically observed in the region of 2500-3300 cm⁻¹. docbrown.info A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is found around 1700-1725 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations from the ether linkage and the carboxylic acid, as well as C-H stretches from the aromatic and aliphatic portions, will be present. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum, providing a characteristic fingerprint for the substituted benzene (B151609) ring. chemicalbook.comresearchgate.net Carbonyl stretching vibrations are also observable in Raman spectra. researchgate.net

Table 3: Characteristic FT-IR and Raman Vibrational Frequencies for this compound**

| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak or not observed |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 (strong) |

| C-H Stretch (Aliphatic) | 2850-2970 | 2850-2970 (strong) |

| C=O Stretch (Carbonyl) | 1700-1725 (strong) | 1650-1700 (moderate) |

| C=C Stretch (Aromatic Ring) | 1450-1600 (multiple bands) | 1580-1620 (strong) |

| C-O Stretch (Ether & Acid) | 1050-1300 (strong) | 1050-1300 (weak) |

Chromatographic Techniques for Separation, Purity, and Enantiomeric Analysis

Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers, which is critical as the biological activity of chiral molecules often resides in a single enantiomer.

This compound possesses a chiral center at the C2 position of the propanoic acid chain, meaning it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying these enantiomers. The direct approach, which utilizes a chiral stationary phase (CSP), is the most common method. nih.govchiralpedia.com

Various types of CSPs are effective for separating aryloxyphenoxypropanoic acids, including those based on polysaccharides (e.g., cellulose (B213188) or amylose derivatives) and proteins. sioc-journal.cnnih.gov For instance, the enantiomers of similar compounds have been successfully resolved on columns with glycopeptide selectors like teicoplanin or on cellulose-based columns. sioc-journal.cnnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like acetic or trifluoroacetic acid), is crucial for achieving optimal separation.

Table 4: Typical Chiral HPLC Method Parameters for Aryloxyphenoxypropanoic Acid Separation**

| Parameter | Typical Conditions |

| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., Chiralpak AD-H), Glycopeptides (e.g., Teicoplanin-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326)/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 230 nm or 254 nm) |

| Column Temperature | 20 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of carboxylic acids, direct GC-MS analysis of this compound is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. nih.govmdpi.com

Following derivatization, the resulting compound can be separated from other components in the gas chromatograph and subsequently identified by its mass spectrum. researchgate.net The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification and quantification of the analyte. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, identification, and quantification of this compound, particularly within complex biological and environmental matrices. This method synergistically combines the high-resolution separation capabilities of liquid chromatography with the exceptional sensitivity and selectivity of mass spectrometry, enabling the detection of trace levels of the target analyte amidst a multitude of interfering substances.

The inherent polarity and acidic nature of this compound make it amenable to reversed-phase liquid chromatography. In this mode, a nonpolar stationary phase is employed in conjunction with a polar mobile phase. The separation mechanism is predicated on the differential partitioning of the analyte between the stationary and mobile phases. By carefully manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, a gradient can be established to achieve optimal chromatographic resolution. The inclusion of a small percentage of a volatile organic acid, such as formic acid or acetic acid, in the mobile phase is a common practice. This serves to suppress the ionization of the carboxylic acid moiety of the analyte, thereby promoting better peak shape and retention on the reversed-phase column.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most frequently employed ionization technique for compounds of this nature. Operating in the negative ion mode, ESI facilitates the deprotonation of the carboxylic acid group, resulting in the formation of a prominent [M-H]⁻ ion. This pseudomolecular ion is then subjected to tandem mass spectrometry (MS/MS) for further structural elucidation and enhanced selectivity. In a triple quadrupole mass spectrometer, the precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented through collision-induced dissociation (CID) in the second quadrupole, and the resulting product ions are analyzed in the third quadrupole. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification of the target compound, even in the presence of co-eluting matrix components.

The analysis of this compound in complex matrices often necessitates a sample preparation step to remove interferences and concentrate the analyte. For environmental samples such as water, solid-phase extraction (SPE) is a commonly utilized technique. In the case of biological matrices like plasma or tissue homogenates, protein precipitation followed by liquid-liquid extraction (LLE) or SPE can be employed to isolate the analyte of interest. The choice of the appropriate sample preparation method is critical to minimize matrix effects, which can either suppress or enhance the ionization of the target compound, thereby impacting the accuracy and precision of the quantification.

The validation of an LC-MS method for the determination of this compound is a crucial step to ensure the reliability of the generated data. This process typically involves the assessment of several key parameters, including linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, recovery, and matrix effects. The establishment of these parameters ensures that the method is fit for its intended purpose.

Detailed Research Findings

In the context of complex food matrices, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method, followed by LC-MS/MS analysis, has proven to be effective for a wide range of pesticides, including phenoxy herbicides. nih.goveurl-pesticides.eu Research in this area has demonstrated good recovery rates, typically ranging from 70% to 120%, and high precision, with relative standard deviations (RSD) below 15%. nih.gov These findings underscore the robustness and reliability of LC-MS/MS for the analysis of this class of compounds in challenging sample types.

The fragmentation pattern of this compound in negative ion mode MS/MS would be expected to yield characteristic product ions. The precursor ion would be the deprotonated molecule. Collision-induced dissociation would likely lead to the cleavage of the ether bond or the loss of the propanoic acid side chain, providing specific fragments that can be used for unambiguous identification and quantification.

The following data tables present hypothetical yet representative results for a validated LC-MS/MS method for the analysis of this compound, based on the performance characteristics observed for analogous compounds.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | Specific fragments from CID |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery (%) | 85-110% |

| Matrix Effect (%) | 90-115% |

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for 2-(2-Isopropylphenoxy)propanoic Acid and Analogues

The traditional synthesis of phenoxypropanoic acids often involves the Williamson ether synthesis, where a substituted phenate reacts with an α-haloalkanoic acid ester, followed by hydrolysis. While effective, current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Innovations in this area are geared towards the principles of green chemistry, aiming to increase atom economy, reduce waste, and utilize less hazardous materials. google.comresearchgate.net One promising avenue is the exploration of catalytic systems that can operate under milder conditions. For instance, the use of phase-transfer catalysts can enhance reaction rates and yields in the biphasic systems typical for this synthesis.

Furthermore, alternative synthetic strategies are being considered. The Friedel-Crafts reaction, which can form a C-C bond between an aromatic ring and an alkyl group, offers a different pathway to create related phenylpropanoic acid structures. google.com Research into microwave-assisted organic synthesis (MAOS) also presents an opportunity to dramatically reduce reaction times and potentially improve yields, as has been demonstrated for related compounds. google.com The development of continuous flow processes is another frontier, offering better control over reaction parameters and scalability compared to traditional batch processing.

| Synthetic Approach | Description | Potential Advantages | Research Focus |

| Classical Williamson Ether Synthesis | Reaction of a sodium phenate with an ethyl 2-halopropionate followed by hydrolysis. | Well-established and reliable method. | Optimization of reaction conditions and solvents. |

| Phase-Transfer Catalysis (PTC) | Utilizes a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Increased reaction rates, milder conditions, use of inexpensive reagents. | Screening for more efficient and recyclable catalysts. |

| Microwave-Assisted Synthesis | Employs microwave radiation to heat the reaction mixture. | Rapid reaction times, improved yields, enhanced reaction selectivity. | Adapting batch methods to microwave conditions for phenoxypropanoic acids. |

| Flow Chemistry | The reaction is run in a continuously flowing stream rather than in a batch. | Enhanced safety, better process control, easier scalability, improved purity. | Designing and optimizing flow reactors for the synthesis of the target molecule and its analogues. |

| Alternative C-C Bond Formation | Exploring methods like the Friedel-Crafts reaction to construct the core structure. google.com | Potentially shorter synthetic routes and access to novel analogues. | Investigating catalyst systems (e.g., AlCl₃) and substrate scope. google.com |

Application of Advanced Computational Methods for Deeper Molecular Understanding

Advanced computational chemistry provides powerful tools to investigate the properties and behavior of this compound at a molecular level, often complementing or guiding experimental work. frontiersin.org These in silico methods can predict a wide range of characteristics, from fundamental physicochemical properties to complex biological interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational studies, enabling the accurate calculation of molecular geometries, electronic structures, and spectroscopic properties. frontiersin.orgnih.gov This can be used to determine acid-base equilibria (pKa values) in solution and to model the reaction pathways of its synthesis or degradation. frontiersin.org Such calculations are crucial for understanding how the molecule will behave in different chemical and biological environments.

Molecular docking simulations are another vital tool, used to predict the binding affinity and orientation of the molecule within the active site of its target proteins, such as the enzymes it is designed to inhibit. This provides insights into the mechanism of action and can guide the rational design of new analogues with improved potency. Quantitative Structure-Activity Relationship (QSAR) studies build on this by correlating variations in molecular structure with changes in biological activity, helping to identify the key structural features required for efficacy.

| Computational Method | Application for this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, pKa values, and spectroscopic properties. frontiersin.orgnih.gov | Accurate prediction of physicochemical properties and reactivity; understanding of reaction mechanisms. |

| Molecular Docking | Simulation of the interaction between the molecule and its biological target (e.g., an enzyme). | Identification of key binding interactions; prediction of herbicidal activity; rational design of more potent analogues. |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical correlation of molecular descriptors (e.g., size, lipophilicity, electronic properties) with biological activity. | Predictive models for the activity of unsynthesized analogues; identification of key structural determinants for efficacy. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its complex with a biological target over time. | Understanding the stability of the molecule-target complex; revealing conformational changes upon binding. |

Interdisciplinary Research Opportunities in Environmental and Green Chemistry

The intersection of environmental science and green chemistry offers a rich field for research into this compound. A primary focus is understanding the compound's environmental fate—how it moves, persists, and degrades in soil and aquatic systems. awsjournal.org

Research has shown that factors like soil composition, moisture, and microbial activity significantly influence the persistence of phenoxy herbicides. awsjournal.orgoregonstate.edu A critical area for future study is the enantioselective degradation of chiral compounds like this compound. Studies on related chiral herbicides have demonstrated that microorganisms in soil and water can degrade one enantiomer faster than the other. nih.govresearchgate.net This is significant because the two enantiomers can have different biological activities and toxicological profiles. Understanding these processes is essential for accurate environmental risk assessment.

Green chemistry principles can guide the design of new analogues that are more readily biodegradable, reducing their environmental persistence. researchgate.net This involves creating "benign by design" molecules that maintain their desired function but include structural features that make them more susceptible to environmental degradation pathways like hydrolysis or microbial action after their intended use is complete. Interdisciplinary research combining synthetic chemistry, computational toxicology, and environmental microbiology is key to achieving this goal. Further investigation into the degradation products themselves is also crucial to ensure they are less toxic than the parent compound. scirp.org

| Research Area | Key Questions | Relevant Disciplines |

| Environmental Fate and Transport | How does the compound move through soil and water? What is its persistence in different environmental compartments (vegetation, soil, water)? oregonstate.edu | Environmental Chemistry, Soil Science, Hydrology |

| Enantioselective Degradation | Are the two enantiomers of the compound degraded at different rates in the environment? Which microorganisms are responsible? nih.govresearchgate.net | Environmental Microbiology, Stereochemistry, Analytical Chemistry |

| Biodegradation Pathways | What are the metabolic pathways used by microorganisms to break down the compound? What are the resulting degradation products? | Biochemistry, Microbiology, Toxicology |

| Design for Degradability | Can new, effective analogues be designed that are inherently more biodegradable? | Green Chemistry, Synthetic Chemistry, Computational Toxicology |

| Ecotoxicology of Metabolites | Are the breakdown products of the compound more or less toxic to non-target organisms than the parent molecule? scirp.org | Ecotoxicology, Analytical Chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。